molecular formula C20H32O4 B12615587 (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate CAS No. 906465-19-8

(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate

Cat. No.: B12615587
CAS No.: 906465-19-8
M. Wt: 336.5 g/mol
InChI Key: GVYIBCHMUBJSKG-UHFFFAOYSA-N
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Description

(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate is a chemical compound with the molecular formula C19H30O4 It is known for its unique structure, which includes a phenolic group and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate typically involves esterification reactions. One common method is the reaction of (4-Hydroxy-3-methoxyphenyl)methanol with 10-methylundecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

Biology

In biological research, this compound is studied for its potential antioxidant properties. The phenolic group is known to scavenge free radicals, making it a candidate for developing new antioxidant agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its antioxidant properties may contribute to the development of new drugs for treating oxidative stress-related diseases.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate primarily involves its antioxidant activity. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is mediated through molecular pathways that involve the stabilization of free radicals and the prevention of chain reactions that lead to cellular damage.

Comparison with Similar Compounds

Similar Compounds

    Methyl 10-methylundecanoate: A similar compound with a shorter aliphatic chain.

    (4-Hydroxy-3-methoxyphenyl)methyl undecanoate: A compound with a similar phenolic group but different aliphatic chain length.

Uniqueness

(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate is unique due to its specific combination of a phenolic group and a long aliphatic chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications that require both hydrophilic and hydrophobic characteristics.

Properties

CAS No.

906465-19-8

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate

InChI

InChI=1S/C20H32O4/c1-16(2)10-8-6-4-5-7-9-11-20(22)24-15-17-12-13-18(21)19(14-17)23-3/h12-14,16,21H,4-11,15H2,1-3H3

InChI Key

GVYIBCHMUBJSKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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